molecular formula C14H10Br2O2 B1365755 5-Bromo-2-[(3-bromobenzyl)oxy]benzaldehyde CAS No. 588676-83-9

5-Bromo-2-[(3-bromobenzyl)oxy]benzaldehyde

Cat. No.: B1365755
CAS No.: 588676-83-9
M. Wt: 370.03 g/mol
InChI Key: ZTVPULNJUGYNCF-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a benzaldehyde core substituted with a bromine atom at position 5 and a (3-bromobenzyl)oxy group at position 2. Its molecular formula is C₁₄H₁₀Br₂O₂, with a molecular weight of 370.04 g/mol .
Physical Properties:

  • Density: 1.696 g/cm³ (predicted)
  • Boiling point: 456.2°C (predicted) . Applications: Primarily used as an intermediate in pharmaceutical synthesis, such as in the preparation of CCR5 antagonists and organophosphorus reactivators .

Properties

IUPAC Name

5-bromo-2-[(3-bromophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Br2O2/c15-12-3-1-2-10(6-12)9-18-14-5-4-13(16)7-11(14)8-17/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVPULNJUGYNCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)COC2=C(C=C(C=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101247541
Record name 5-Bromo-2-[(3-bromophenyl)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101247541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588676-83-9
Record name 5-Bromo-2-[(3-bromophenyl)methoxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=588676-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-[(3-bromophenyl)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101247541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Synthetic Route Overview

Starting Materials Reagents Conditions
5-Bromo-2-hydroxybenzaldehydePotassium carbonateElevated temperature
3-Bromobenzyl bromideDMF

Scientific Research Applications

The compound is utilized in various scientific research applications:

1. Chemistry:

  • Intermediate in Organic Synthesis: It serves as an important intermediate for synthesizing more complex organic molecules, particularly in the development of new chemical entities.
  • Reactivity Studies: The presence of bromine substituents enhances its reactivity, making it suitable for various chemical transformations such as oxidation, reduction, and substitution reactions.

2. Biology:

  • Biochemical Probes: Used in enzyme interaction studies and as probes in biochemical assays to investigate biological pathways.
  • Antimicrobial Activity: Exhibits significant antibacterial properties against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effectiveness against pathogens like Staphylococcus aureus and Escherichia coli.

3. Medicine:

  • Potential Therapeutic Applications: Preliminary studies have indicated that derivatives of this compound may possess anticancer properties, inducing apoptosis in cancer cell lines such as MDA-MB-231 by enhancing caspase activity.
  • Drug Development: Investigated for its potential role in developing new drugs targeting specific biological pathways.

Recent research highlights the biological activities associated with 5-Bromo-2-[(3-bromobenzyl)oxy]benzaldehyde, particularly its antimicrobial and anticancer properties.

Antimicrobial Properties

Research shows that halogenated benzaldehyde derivatives demonstrate enhanced antibacterial activity. A comparative study indicated that compounds with multiple bromine atoms exhibited lower MIC values against tested pathogens, suggesting a structure-activity relationship favoring halogenation.

Anticancer Activity

Studies into the anticancer properties of benzaldehyde derivatives reveal promising results:

  • Cell Cycle Arrest: Certain derivatives can induce apoptosis in cancer cells at low concentrations.
  • Microtubule Destabilization: Some related compounds inhibit microtubule assembly crucial for cancer cell division.

Case Studies and Research Findings

Several case studies provide insights into the efficacy and potential applications of this compound:

  • Study on Antimicrobial Activity:
    • A comparative study evaluated various benzaldehyde derivatives for their antimicrobial efficacy. Results indicated that compounds with multiple bromine atoms exhibited significantly lower MIC values against tested pathogens.
  • Anticancer Research:
    • In vitro studies assessed the impact of benzaldehyde derivatives on cancer cell viability, showing that the introduction of bromine atoms enhances cytotoxicity against breast cancer cells while maintaining selectivity over normal cells.
  • Electrochemical Studies:
    • Electrochemical evaluations have been conducted to understand the redox properties of these compounds. Enhanced redox activity correlated with increased biological activity, indicating potential predictive tools for assessing new derivatives' efficacy.

Comparison with Similar Compounds

Substituent Variations on the Benzyloxy Group

The reactivity, solubility, and biological activity of benzaldehyde derivatives are heavily influenced by the substituents on the benzyloxy group. Key analogs include:

Compound Name Substituent on Benzyloxy Group Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications
5-Bromo-2-[(3-bromobenzyl)oxy]benzaldehyde 3-Bromobenzyl 370.04 N/A High purity (95%) ; used in antiviral agents .
5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde 4-Bromobenzyl (positional isomer) 370.04 N/A Similar molecular weight; differing π-stacking due to bromine position .
5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde 3,4-Dichlorobenzyl 360.03 N/A Lower molecular weight (Cl vs. Br); higher electrophilicity .
5-Bromo-2-[(3-(trifluoromethyl)benzyl)oxy]benzaldehyde 3-Trifluoromethylbenzyl 359.14 N/A Enhanced lipophilicity due to -CF₃; potential for improved blood-brain barrier penetration .
5-Bromo-2-[(4-nitrobenzyl)oxy]benzaldehyde oxime (4m) 4-Nitrobenzyl 350.998 140–142 Strong electron-withdrawing group increases aldehyde reactivity; RP-HPLC purity 96.1% .

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs): Derivatives with -NO₂ (4m) or -CF₃ exhibit increased electrophilicity at the aldehyde group, enhancing reactivity in nucleophilic additions (e.g., oxime formation, yield: 85–92%) .
  • Halogen Effects : Bromine substituents (e.g., 3-bromo vs. 4-bromo) alter π-stacking interactions and crystallinity. For example, the 4-bromo analog shows distinct packing in X-ray studies compared to 3-bromo derivatives .
  • Steric Hindrance : Bulkier groups like tert-butyl (e.g., 5-Bromo-3-tert-butyl-2-hydroxybenzaldehyde) reduce reactivity at the aldehyde due to steric shielding .

Biological Activity

5-Bromo-2-[(3-bromobenzyl)oxy]benzaldehyde, with the molecular formula C14H10Br2O2C_{14}H_{10}Br_2O_2 and CAS number 588676-83-9, is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and other pharmacological effects based on diverse research findings.

Property Details
Molecular FormulaC14H10Br2O2C_{14}H_{10}Br_2O_2
Molecular Weight370.04 g/mol
IUPAC NameThis compound
InChI KeyInChI=1S/C14H10Br2O2/c15-12-3-1-2-10(6-12)9-18-

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of halogenated benzaldehyde derivatives. The presence of bromine substituents in compounds like this compound has been associated with enhanced antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related compounds have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli, indicating potential for development as antimicrobial agents .

Anticancer Activity

Research into the anticancer properties of benzaldehyde derivatives has revealed promising results. Compounds structurally similar to this compound have demonstrated:

  • Cell Cycle Arrest : Studies indicate that certain derivatives can induce apoptosis in cancer cell lines, such as MDA-MB-231 breast cancer cells, by enhancing caspase activity and causing morphological changes at low concentrations (1.0 μM) .
  • Microtubule Destabilization : Some related compounds have shown effective inhibition of microtubule assembly, which is crucial for cancer cell division .

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A comparative study evaluated various benzaldehyde derivatives, including halogenated variants, for their antimicrobial efficacy. The results indicated that compounds with multiple bromine atoms exhibited significantly lower MIC values against tested pathogens, suggesting a structure-activity relationship that favors halogenation .
  • Anticancer Research : In vitro studies assessed the impact of benzaldehyde derivatives on cancer cell viability. The findings suggested that the introduction of bromine atoms enhances the cytotoxicity of these compounds against breast cancer cells while maintaining selectivity over normal cells .
  • Electrochemical Studies : Electrochemical evaluations have been conducted to understand the redox properties of these compounds. Enhanced redox activity correlated with increased biological activity, indicating that electrochemical behavior may serve as a predictive tool for assessing the efficacy of new derivatives .

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